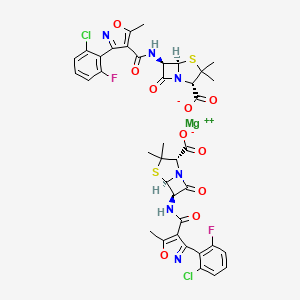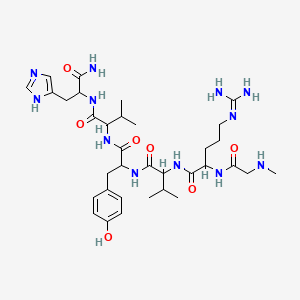
4-Chloro-2-(3-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-(3-fluorofenil)piridina es un compuesto químico que pertenece a la clase de piridinas halogenadas. Se caracteriza por la presencia de un átomo de cloro en la posición 4 y un átomo de flúor en la posición 3 del anillo fenilo unido a la posición 2 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-2-(3-fluorofenil)piridina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de acoplamiento de Suzuki-Miyaura, que es un método ampliamente utilizado para formar enlaces carbono-carbono. Esta reacción normalmente implica el acoplamiento de una piridina halogenada con un derivado de ácido bórico bajo catálisis de paladio . Las condiciones de reacción son generalmente suaves y tolerantes a los grupos funcionales, lo que la convierte en un método versátil para sintetizar este compuesto.
Métodos de Producción Industrial: En un entorno industrial, la producción de 4-Cloro-2-(3-fluorofenil)piridina puede involucrar reacciones de acoplamiento de Suzuki-Miyaura a gran escala. El proceso se optimizaría para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y la concentración del catalizador. El uso de reactores de flujo continuo podría mejorar aún más la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Cloro-2-(3-fluorofenil)piridina sufre diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación o reducción, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de Acoplamiento: Como se mencionó anteriormente, el acoplamiento de Suzuki-Miyaura es una reacción clave para formar enlaces carbono-carbono que involucran este compuesto.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Reacciones de Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reacciones de Reducción: Se emplean comúnmente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias piridinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones Científicas De Investigación
4-Cloro-2-(3-fluorofenil)piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas bioactivas para estudiar vías biológicas.
Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-(3-fluorofenil)piridina depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Las vías exactas involucradas pueden variar, pero normalmente implican la unión al sitio activo de la molécula diana y la modulación de su actividad .
Comparación Con Compuestos Similares
4-Cloro-2-(3-fluorofenil)piridina se puede comparar con otras piridinas halogenadas y compuestos aromáticos fluorados. Compuestos similares incluyen:
2-Fluoro-4-(trifluorometil)piridina: Utilizado en aplicaciones similares pero con diferente reactividad debido a la presencia de múltiples átomos de flúor.
Derivados de 4-Cloro-3-fluorofenilo: Estos compuestos comparten similitudes estructurales pero pueden tener diferentes propiedades químicas y aplicaciones.
Propiedades
Fórmula molecular |
C11H7ClFN |
|---|---|
Peso molecular |
207.63 g/mol |
Nombre IUPAC |
4-chloro-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H |
Clave InChI |
OSZFZWLDTKRWPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)




![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
